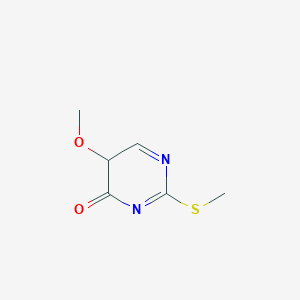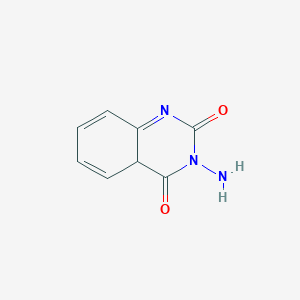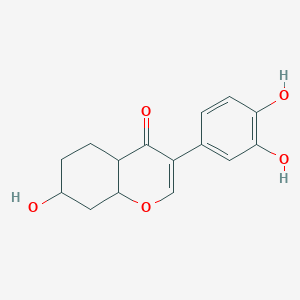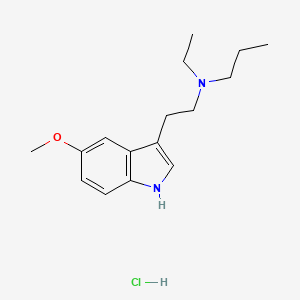
5-methoxy-N-ethyl-N-propyltryptamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride is a compound that belongs to the class of organic compounds known as tryptamines. Tryptamines are a group of monoamine alkaloids that can be derived from the amino acid tryptophan. This compound is structurally characterized by an indole ring substituted at the 3-position by an ethanamine chain. It is known for its psychoactive properties and has been studied for various biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which is then reacted with ethylamine to form the intermediate compound.
Reaction with Propan-1-amine: The intermediate is then reacted with propan-1-amine under controlled conditions to form the final product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its psychoactive properties and potential use in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. The molecular targets include serotonin receptors such as 5-HT2A and 5-HT2C, which are involved in regulating mood, perception, and cognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar psychoactive properties.
N-Acetyl-5-methoxytryptamine:
5-Methoxy-N,N-dimethyltryptamine: A potent psychoactive compound with a similar indole structure.
Uniqueness
N-ethyl-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propan-1-amine, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethyl and propan-1-amine groups. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H25ClN2O |
|---|---|
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-9-18(5-2)10-8-13-12-17-16-7-6-14(19-3)11-15(13)16;/h6-7,11-12,17H,4-5,8-10H2,1-3H3;1H |
Clé InChI |
IJDVKJFHRZCADY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)CCC1=CNC2=C1C=C(C=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


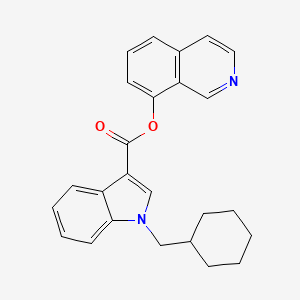
![2-[5-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]pyrazolidin-3-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B12353747.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide;hydrochloride](/img/structure/B12353764.png)
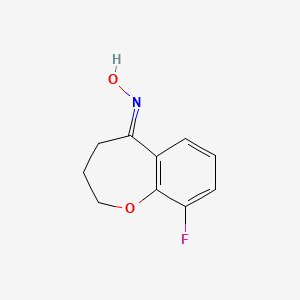
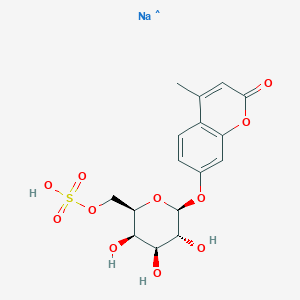
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)

![Ruthenium,chloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]bis(triphenylphosphine)-](/img/structure/B12353798.png)
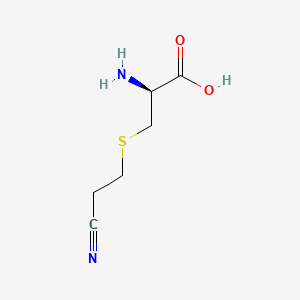
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)
